5-Iodobenzo[d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNEQMBANLGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving 5 Iodobenzo D Isothiazol 3 Amine Synthesis and Transformations
Detailed Reaction Mechanisms of Key Synthetic Steps
The construction of the benzo[d]isothiazole ring can be achieved through various synthetic strategies, which are broadly categorized based on the nature of the bond-forming intermediates. These pathways include processes driven by highly reactive radical species and those that proceed through more defined ionic transition states.
Radical-mediated reactions offer powerful methods for forming the N–S bond crucial to the benzo[d]isothiazole core. These pathways often involve the generation of short-lived, highly reactive intermediates that drive the cyclization process.
One prominent example involves the use of 2-mercaptobenzamide precursors. In a cobalt-catalyzed system, the Co(II) catalyst is first oxidized by molecular oxygen to the active Co(III) species. mdpi.com This Co(III) catalyst then oxidizes the 2-mercaptobenzamide, generating a key thiyl radical intermediate. mdpi.com This radical undergoes an intramolecular nucleophilic attack by the amide's N–H bond onto the sulfur atom, leading to the cyclized benzo[d]isothiazol-3(2H)-one product and regenerating the Co(II) catalyst. mdpi.com
Another advanced approach utilizes photoredox catalysis to generate iminyl radicals. arkat-usa.org Starting from α-amino-oxy acids, irradiation with blue light in the presence of an acridinium (B8443388) photocatalyst facilitates the formation of an iminyl radical. arkat-usa.org This intermediate is central to the subsequent cyclization, which forms the benzo[d]isothiazole ring. arkat-usa.org This method highlights a modern, green chemistry approach, often implemented in continuous-flow setups. arkat-usa.org
Ionic mechanisms for benzo[d]isothiazole synthesis involve the formation of charged intermediates and proceed through well-defined transition states. These methods often provide high selectivity and yield under specific conditions.
A notable metal-free synthesis for benzo[d]isothiazol-3-amines begins with a nucleophilic aromatic substitution reaction between a 2-fluoro-benzonitrile and sodium sulfide (B99878). arkat-usa.org For the synthesis of the target compound, a 2-fluoro-5-iodobenzonitrile (B128481) would be the appropriate starting material. The resulting intermediate is then treated directly with ammonia (B1221849) and an oxidant like sodium hypochlorite (B82951) to furnish the final 3-amino-benzo[d]isothiazole core. arkat-usa.org
Other ionic pathways include:
A Wittig-like Reaction: This process involves the activation of an aryl tert-butyl sulfoxide (B87167) with N-bromosuccinimide (NBS), leading to a sulfinimide intermediate. This intermediate then undergoes an all-heteroatom Wittig-equivalent reaction to yield the benzo[d]isothiazole derivative. arkat-usa.orgorganic-chemistry.org
Double Lithiation: In this strategy, a thioanisole (B89551) is treated with an organolithium reagent and tetramethylethylenediamine (TMEDA) to create a dilithiated species. arkat-usa.org This highly reactive intermediate is subsequently trapped with a nitrile to afford the benzo[d]isothiazole product. arkat-usa.org
Cascade Reactions: In some copper-catalyzed syntheses starting from 2-bromobenzamides and potassium thiocyanate (B1210189) (KSCN), a thiocyanate intermediate is formed. This intermediate is then converted to the final product through an intramolecular nucleophilic substitution reaction, which is an ionic process. mdpi.com
Role of Catalytic Cycles and Ligand Effects
Catalysis is central to many modern synthetic routes toward benzo[d]isothiazoles, enabling efficient bond formation under milder conditions. Transition metals, particularly copper, play a significant role in these transformations.
Copper catalysts are widely employed in various oxidation states. For instance, Cu(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere provides excellent yields of benzo[d]isothiazol-3(2H)-ones. mdpi.com Copper(II) salts, such as CuBr₂, are effective in catalyzing the annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur or selenium to form benzo[d]isothiazoles. organic-chemistry.org The proposed mechanism for the reaction of 2-halobenzamides often involves the initial formation of a complex between the ligand, copper, and the amide nitrogen. arkat-usa.org
A variety of catalytic systems have been developed for the synthesis of the benzo[d]isothiazolone core from 2-halobenzamides and a sulfur source, demonstrating the versatility of this approach.
| Catalyst | Starting Material | Sulfur Source | Conditions | Reference |
|---|---|---|---|---|
| CuCl | 2-halobenzamides | KSCN | Cascade reaction | mdpi.com |
| CuBr₂ | 2-iodobenzamides | S₈ | Microwave irradiation | mdpi.com |
| Nano-NiFe₂O₄ | 2-halobenzamides | S₈ | Recyclable catalyst | mdpi.com |
| CuBr₂ | 2-bromo-N-arylbenzimidamides | S₈ | Alkaline, aerobic | arkat-usa.org |
Beyond copper, cobalt complexes are used to facilitate radical pathways, as seen in the Co(II)/Co(III) cycle that generates thiyl radicals from 2-mercaptobenzamides. mdpi.com
Ligand effects are also crucial. In the double lithiation strategy, a ligand such as tetramethylethylenediamine (TMEDA) is essential for the formation of the reactive organolithium complex. arkat-usa.org Furthermore, the benzo[d]isothiazole ring system itself can function as a ligand in transition-metal complexes. It has been shown to coordinate with palladium, forming complexes with a trans-oriented planar geometry. thieme-connect.com This ability to act as a ligand indicates that the electronic properties of the product could potentially influence the catalytic cycle, a factor to consider in reaction design.
Structure Activity Relationship Sar and Structural Modification Studies of 5 Iodobenzo D Isothiazol 3 Amine Derivatives
Systematic Exploration of Substituent Effects on Bioactivity
The biological activity of 5-Iodobenzo[d]isothiazol-3-amine derivatives can be finely tuned by making specific structural modifications at various positions on the molecule. These changes can influence the compound's size, shape, electronics, and lipophilicity, all of which play a crucial role in its interaction with biological targets.
For instance, acylation of the 3-amino group can lead to derivatives with altered biological profiles. A study on 3-amino-5-nitrobenzisothiazole, a closely related analogue, involved its reaction with acetyl chloride to form N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide. nih.gov This type of modification replaces a primary amine with a secondary amide, changing its electronic properties and hydrogen bonding capabilities. Such changes can influence how the molecule interacts with its biological target.
Similarly, the creation of urea (B33335) and thiourea (B124793) derivatives by reacting the amine with isocyanates or isothiocyanates introduces bulkier substituents and alters the electronic and hydrogen-bonding landscape of the molecule. nih.gov These modifications can lead to enhanced or diminished biological activity depending on the specific requirements of the target protein.
Table 1: Examples of Modifications at the Amine Nitrogen of Benzo[d]isothiazole Analogs and Their Precursors
| Starting Compound | Reagent | Resulting Functional Group | Reference |
| 3-Amino-5-nitrobenzisothiazole | Acetyl chloride | Secondary Amide | nih.gov |
| 4-(Benzo[d]thiazol-2-yl)aniline | Isocyanate | Urea | nih.gov |
| 4-(Benzo[d]thiazol-2-yl)aniline | Isothiocyanate | Thiourea | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Modifications to the benzene (B151609) ring of the benzo[d]isothiazole scaffold provide another avenue to modulate bioactivity. The position, nature, and size of substituents on this ring can influence the molecule's lipophilicity, electronic distribution, and steric profile.
The introduction of various functional groups, such as alkyl, alkoxy, aryl groups, and halogens, has been explored. arkat-usa.org A substrate-scope study revealed a high tolerance for diverse functional groups on the benzo ring, indicating that this position is amenable to a wide range of modifications to optimize biological activity. arkat-usa.org For example, in a series of benzo[d]thiazol-2(3H)one based sigma receptor ligands, aryl substitution was a key area of structural modification. nih.gov
The presence and nature of a halogen atom, particularly iodine, at the 5-position of the benzo[d]isothiazole ring can have a profound effect on the compound's properties. Iodine, being the largest and most polarizable of the common halogens, can engage in specific halogen bonding interactions with biological targets. These interactions, though weaker than traditional hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity.
Bioisosteric Replacements within the Benzo[d]isothiazole Scaffold
Bioisosteric replacement is a powerful strategy in drug design that involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.netu-strasbg.fr In the context of the benzo[d]isothiazole scaffold, this can involve replacing the entire heterocyclic system or parts of it with other chemical moieties.
For example, in the design of novel BCL-2 inhibitors, a scaffold hopping strategy was employed where a saccharine scaffold was replaced by a benzothiazole (B30560) scaffold, a close structural relative of benzo[d]isothiazole. nih.gov This change was intended to increase the acidity of a neighboring sulfonamide group and maintain the proper orientation of key hydrophobic binding moieties. nih.gov This principle of replacing one heterocyclic core with another to modulate properties is directly applicable to this compound.
Furthermore, knowledge-based methods have been developed to identify potential bioisosteric replacements by analyzing ligand fragments that overlap in similar binding sites within the Protein Data Bank. researchgate.net This computational approach can suggest novel scaffold replacements that might not be immediately obvious from a purely chemical perspective.
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of a molecule's atoms and how this conformation influences its interaction with a biological target.
For instance, in a study of benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction, molecular modeling revealed the crucial role of specific chemical groups in binding. nih.gov A bromobenzene (B47551) moiety was found to form a π-π stacking interaction with a tyrosine residue, while other parts of the molecule formed hydrogen bonds and salt bridge interactions. nih.gov Although this study focused on a bromo- derivative, the principles of conformational analysis and specific interactions are directly translatable to this compound, where the iodine atom could participate in similar or different key interactions. The conformation that allows for optimal interactions with the binding site will be the one that confers the highest biological activity.
Computational Chemistry and Theoretical Investigations of 5 Iodobenzo D Isothiazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Iodobenzo[d]isothiazol-3-amine. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's electronic distribution and energy levels, which in turn dictate its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is primarily located over the benzoisothiazole ring system and the exocyclic amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the heterocyclic and benzene (B151609) rings, suggesting these areas are susceptible to nucleophilic attack. The presence of the iodine atom also influences the electronic landscape, contributing to the specific reactivity patterns of the molecule.
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.78 |
Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red or yellow) and positive electrostatic potential (electron-poor, typically colored blue).
In the case of this compound, the MEP analysis reveals a high electron density around the nitrogen atoms of the isothiazole (B42339) ring and the exocyclic amine group, making these sites attractive to electrophiles. The hydrogen atoms of the amine group and the area around the iodine atom exhibit a more positive electrostatic potential, indicating their susceptibility to nucleophilic interactions. This detailed charge landscape is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological activity.
Molecular Dynamics Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound, modeling its movements and conformational changes over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its flexibility and preferred shapes in different environments, such as in a solvent or bound to a protein.
In Silico Prediction of Chemical Reactivity and Selectivity
Computational methods can predict the chemical reactivity and selectivity of this compound with a high degree of accuracy. By analyzing parameters derived from quantum chemical calculations, such as atomic charges, Fukui functions, and bond orders, researchers can identify the most reactive sites within the molecule.
For instance, the analysis of Fukui functions can pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. In this compound, these calculations often highlight the carbon atoms of the benzene ring and the nitrogen of the amine group as key centers of reactivity. This information is invaluable for synthetic chemists looking to modify the molecule to enhance its properties. These predictions help in designing synthetic routes that are both efficient and selective, minimizing the formation of unwanted byproducts.
Ligand-Protein Interaction Modeling
A significant application of computational chemistry for this compound lies in modeling its interactions with proteins. This is particularly relevant for drug discovery, where the compound might be investigated as a potential inhibitor of an enzyme or a ligand for a receptor. Molecular docking is a primary technique used to predict the binding orientation and affinity of the molecule within the active site of a target protein.
These docking studies have been instrumental in understanding how derivatives of benzo[d]isothiazole can inhibit certain enzymes. For example, studies on related compounds have shown that the benzo[d]isothiazole scaffold can act as a potent inhibitor of human leukocyte elastase. The iodine atom at the 5-position can form halogen bonds with specific amino acid residues in the protein's active site, enhancing binding affinity and selectivity. The amine group at the 3-position is often involved in crucial hydrogen bonding interactions with the protein backbone or side chains.
Table 2: Key Predicted Interactions of this compound with a Generic Protein Active Site
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Amine (-NH2) group | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785) |
| Isothiazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine |
| Iodine Atom | Halogen Bond | Carbonyl oxygen of backbone |
These computational models provide a rational basis for the design of new analogs of this compound with improved potency and specificity for their biological targets.
Chemical Biology Applications and in Vitro Target Identification of Benzo D Isothiazol 3 Amine Analogues
Exploration as Modulators of Biological Pathways
The benzo[d]isothiazole nucleus has been explored as a pharmacophore for a variety of biological targets, leading to the discovery of potent modulators of enzymes and receptors involved in critical pathological and physiological pathways.
Enzyme Inhibition Studies (e.g., Sortase A, Indoleamine 2,3-Dioxygenase 1)
Sortase A:
The bacterial enzyme Sortase A (SrtA) is a cysteine transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring virulence factors to the cell wall. As such, it is an attractive target for the development of anti-virulence agents. The benzo[d]isothiazol-3(2H)-one scaffold has been identified as a class of SrtA inhibitors. nih.gov In one study, a library of drug-like compounds was screened, leading to the identification of a hit compound comprising a benzo[d]isothiazol-3(2H)-one heterocycle linked to an adamantyl moiety. nih.gov This design was based on the hypothesis that the heterocycle could form a covalent bond with the active site cysteine of SrtA, while the adamantyl group provides favorable hydrophobic interactions. nih.gov Further optimization of the linker between these two moieties resulted in a derivative with significant inhibitory activity. nih.gov
| Compound Analogue | Target | IC50 | Reference |
| Benzo[d]isothiazol-3(2H)-one-adamantane conjugate | Staphylococcus aureus Sortase A | ~3 µM | nih.gov |
While the benzo[d]isothiazole scaffold is a known inhibitor, other structural classes, such as 2-phenylthiazoles and peptidomimetics, have also been extensively investigated as Sortase A inhibitors. rsc.orgnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO-1):
Indoleamine 2,3-dioxygenase 1 (IDO-1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immunosuppression, making it a key target in cancer immunotherapy. nih.govnih.gov A wide array of small molecule inhibitors targeting IDO-1 have been developed, with many advancing to clinical trials. nih.govmdpi.com These inhibitors typically feature heterocyclic scaffolds capable of interacting with the heme iron in the enzyme's active site, such as imidazoles and triazoles. acs.org However, a review of the current literature indicates that the benzo[d]isothiazole scaffold has not been reported as a class of IDO-1 inhibitors. This remains an unexplored area for this particular heterocyclic system.
Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor 2 Positive Allosteric Modulators)
Metabotropic Glutamate Receptor 2 (mGluR2):
Metabotropic glutamate receptors are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR2 are of interest for treating conditions such as schizophrenia and anxiety. nih.govscispace.comnih.gov These modulators bind to a site distinct from the endogenous ligand (glutamate) binding site, offering greater subtype selectivity. Extensive research has led to the discovery of various chemotypes acting as mGluR2 PAMs, including pyridones and isoindolones. nih.gov
Despite the exploration of numerous heterocyclic systems, there is currently no published evidence of benzo[d]isothiazol-3-amine analogues functioning as positive allosteric modulators of mGluR2. Interestingly, the related benzo[d]isothiazole scaffold has been reported to yield highly potent and selective PAMs for the metabotropic glutamate receptor 4 (mGluR4), suggesting the scaffold's potential to interact with mGlu receptors. arkat-usa.org However, its specific activity at the mGluR2 subtype remains to be investigated.
Immunomodulatory Effects (e.g., vaccine adjuvants, extracellular vesicle release, IL-12 production)
The benzo[d]isothiazole scaffold has been successfully utilized to develop compounds with significant immunomodulatory properties, particularly through the modulation of inflammatory cytokines and immune checkpoint pathways.
Derivatives of N-benzo[d]isothiazol-3-yl-benzamidine have been shown to have protective effects in in vitro models of cartilage degradation. jchemrev.comnih.gov In studies using human articular chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β), these compounds were able to counteract several of the key molecules involved in the destructive processes of osteoarthritis. jchemrev.com Specifically, they inhibited the IL-1β-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and matrix metalloproteinase-3 (MMP-3), and prevented the depletion of glycosaminoglycans (GAGs). jchemrev.comjchemrev.com
In a significant advancement for cancer immunotherapy, benzo[d]isothiazole derivatives have recently been discovered as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. By blocking this interaction, these compounds can restore T-cell activity against cancer cells. A "ring fusion" strategy, starting from a known inhibitor scaffold, led to the development of a series of benzo[d]isothiazole derivatives with high inhibitory activity. nih.gov
| Compound | Target | IC50 (HTRF assay) | Reference |
| Compound D7 | PD-1/PD-L1 Interaction | 5.7 nM | nih.gov |
Regarding other immunomodulatory applications, the direct use of benzo[d]isothiazol-3-amine analogues as vaccine adjuvants or their specific effects on extracellular vesicle (EV) release and Interleukin-12 (IL-12) production are not well-documented. However, recent research on the related benzothiadiazole scaffold has shown that certain derivatives can enhance EV release and IL-12 production, validating them as novel vaccine adjuvants. nih.gov This suggests a potential, yet unexplored, avenue for the future investigation of benzo[d]isothiazole analogues.
Identification of Specific Protein Interactions and Binding Sites
The development of benzo[d]isothiazole derivatives as PD-1/PD-L1 inhibitors has been accompanied by detailed studies to elucidate their binding interactions at the molecular level. nih.gov Molecular docking and molecular dynamics (MD) simulations have provided valuable insights into how these small molecules bind to the PD-L1 protein. nih.gov
For the lead compound, D7, the binding mode involves the stabilization of a PD-L1 dimer. The key interactions identified include:
Hydrophobic Interactions: The biphenyl (B1667301) group of the inhibitor engages in hydrophobic interactions with a pocket of residues including Ile54, Tyr56, Met115, Ala121, and Tyr123 from both chains of the PD-L1 dimer. nih.gov
π-π Stacking: A bromobenzene (B47551) moiety on the inhibitor forms a π-π stacking interaction with the Tyr56 residue of the second PD-L1 chain. nih.gov
Hydrogen Bonding and Salt Bridge: An L-serine moiety on the inhibitor is crucial for forming hydrogen bonds and a salt bridge with residues Asp122 and Lys124 on the first PD-L1 chain. nih.gov
These detailed interaction maps are critical for the rational design and further optimization of these inhibitors to improve their potency and pharmacokinetic properties.
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action. While the benzo[d]isothiazole scaffold is present in many biologically active compounds, its specific development into chemical probes is not a widely reported area of research.
However, related heterocyclic scaffolds have been successfully developed as probes. For instance, benzo[d]isoxazole derivatives have been designed as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, with lead compounds showing IC50 values in the low nanomolar range and being used to probe the HIF-1α pathway in cells. nih.gov Similarly, a benzothiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in cells and in vivo. nih.gov These examples highlight the potential of such fused heterocyclic systems to be adapted for use as chemical probes, even though specific examples for the benzo[d]isothiazol-3-amine class are currently lacking in the literature.
Advanced Analytical Methodologies for the Characterization of 5 Iodobenzo D Isothiazol 3 Amine in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular architecture of 5-Iodobenzo[d]isothiazol-3-amine, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would display a complex splitting pattern due to the disubstituted benzene (B151609) ring. The introduction of the iodine atom at the 5-position significantly influences the chemical shifts of the adjacent protons.
| Expected ¹H NMR Data for this compound |
| Proton |
| H-4 |
| H-6 |
| H-7 |
| -NH₂ |
| Expected ¹³C NMR Data for this compound |
| Carbon |
| C-3 |
| C-3a |
| C-4 |
| C-5 |
| C-6 |
| C-7 |
| C-7a |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) would be determined from the actual experimental spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 277.9. The presence of iodine would be readily identified by its characteristic isotopic pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₇H₅IN₂S, the expected exact mass would be calculated and compared to the measured value, providing unequivocal confirmation of the molecular formula.
| Expected Mass Spectrometry Data |
| Parameter |
| Molecular Formula |
| Molecular Weight |
| Expected Exact Mass (HRMS) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3400-3250 cm⁻¹. Other significant peaks would include C=N stretching, C=C aromatic stretching, and C-I stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show absorption maxima corresponding to the electronic transitions within the benzisothiazole chromophore. The introduction of the iodo group may cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.
| Expected Spectroscopic Data |
| Technique |
| IR (N-H stretch) |
| IR (C=N stretch) |
| IR (C-I stretch) |
| UV-Vis (λmax) |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC method would be the standard approach for this compound.
A typical HPLC system would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water (often with a small amount of a modifier like trifluoroacetic acid to improve peak shape), and a UV detector set to a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be used to calculate the purity.
| Typical HPLC Parameters |
| Parameter |
| Column |
| Mobile Phase |
| Flow Rate |
| Detection |
| Expected Retention Time |
Gas Chromatography (GC)
Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. The viability of GC for this compound would depend on its thermal stability and volatility. If suitable, GC could provide an alternative method for purity assessment.
The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
| Typical GC Parameters |
| Parameter |
| Column |
| Carrier Gas |
| Inlet Temperature |
| Oven Program |
| Detector |
Thin Layer Chromatography (TLC) and Column Chromatography
Chromatographic techniques are indispensable tools in the purification and preliminary identification of organic compounds. Both Thin Layer Chromatography (TLC) and column chromatography are fundamental methods used during the synthesis and isolation of this compound.
Thin Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.gov For this compound, a small amount of the reaction mixture or the purified compound is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov
The choice of the mobile phase, or eluent, is critical for achieving good separation. A typical eluent system for a moderately polar compound like this compound would be a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to optimize the separation of the desired compound from any starting materials, byproducts, or impurities.
After the solvent front has moved up the plate, the separated spots are visualized. Given that this compound contains a conjugated aromatic system, it is expected to be visible under ultraviolet (UV) light at a wavelength of 254 nm. nih.govlibretexts.org Additionally, various chemical stains can be used for visualization. For an aromatic amine, a p-anisaldehyde stain could be employed, which often produces colored spots for amines upon heating. libretexts.org Another common visualization agent is iodine, which can reversibly stain many organic compounds. libretexts.org
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. It provides a characteristic value for a compound in a specific solvent system and helps in its identification.
| Parameter | Description | Typical Value/Observation for this compound |
| Stationary Phase | The adsorbent material on the TLC plate. | Silica gel 60 F254 |
| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | Hexane/Ethyl Acetate (e.g., 7:3 v/v) nih.gov |
| Visualization | The method used to see the separated spots. | UV light (254 nm), p-anisaldehyde stain, iodine vapor nih.govlibretexts.org |
| Retention Factor (Rf) | A ratio that quantifies the movement of the compound. | Dependent on the exact eluent system, but expected to be a single spot for a pure compound. |
Column Chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. The principles are similar to TLC, with the stationary phase (e.g., silica gel) packed into a vertical glass column. The crude mixture containing this compound is loaded onto the top of the column, and the chosen eluent is passed through the column under the influence of gravity or applied pressure.
The solvent system determined from TLC analysis is often adapted for column chromatography. As the solvent flows through the column, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and their composition is analyzed by TLC to identify those containing the pure this compound. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified solid compound.
| Parameter | Description | Typical Application for this compound |
| Stationary Phase | The adsorbent material packed in the column. | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | The solvent or solvent mixture used to elute the compounds. | A gradient or isocratic system of hexane and ethyl acetate, optimized based on TLC results. nih.gov |
| Loading Technique | How the crude sample is introduced to the column. | The crude product can be dissolved in a minimal amount of the eluent or a suitable solvent and carefully added to the top of the column. |
| Fraction Collection | The process of collecting the eluting solvent in separate portions. | Small volume fractions are collected and analyzed by TLC to determine the purity of each. |
X-ray Crystallography for Solid-State Structure Determination
While chromatographic techniques are essential for purification, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.
To perform X-ray crystallography on this compound, a single crystal of high quality is required. This is typically achieved by slow crystallization of the purified compound from a suitable solvent or solvent mixture. Methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution are commonly employed. For instance, a related compound, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, was crystallized by the slow evaporation of a solution in ethyl acetate. researchgate.net
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are then processed mathematically to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of this compound.
The data obtained from an X-ray crystallographic analysis are extensive and would include the crystal system, space group, unit cell dimensions, and the precise atomic coordinates for each atom in the molecule.
| Parameter | Description | Expected Data for this compound |
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | To be determined from the diffraction data. |
| Space Group | The symmetry group of the crystal structure. | To be determined from the diffraction data. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Precise values in Ångstroms (Å) and degrees (°). |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | A list of fractional coordinates for all non-hydrogen atoms. |
| Bond Lengths | The distances between bonded atoms. | For example, the C-I, C-S, S-N, N-H, and C-C bond lengths would be determined with high precision. |
| Bond Angles | The angles formed by three connected atoms. | For example, the C-S-N and various angles within the aromatic rings would be precisely measured. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | These would reveal the planarity or any twisting of the fused ring system. |
This level of structural detail is invaluable for understanding the molecule's chemical reactivity, physical properties, and potential intermolecular interactions in the solid state.
Future Research Directions and Translational Perspectives for 5 Iodobenzo D Isothiazol 3 Amine
Design and Synthesis of Novel, Highly Functionalized Derivatives
The future synthetic exploration of 5-Iodobenzo[d]isothiazol-3-amine will likely focus on leveraging its key functional groups—the iodine atom and the primary amine—to create novel, complex, and highly functionalized derivatives. The presence of the iodine atom is particularly advantageous, as it serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of substituents to modulate the molecule's steric and electronic properties.
Key synthetic strategies that are poised for exploration include:
Palladium-catalyzed Cross-Coupling Reactions: The C-I bond is an ideal site for well-established reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would enable the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 5-position, dramatically expanding the chemical space of accessible derivatives. The in-situ conversion of less reactive bromides to more reactive iodides is a strategy that has proven effective for challenging couplings and could be conceptually applied. nih.govresearchgate.net
Functionalization of the Amino Group: The 3-amino group can be readily converted into a wide array of functional groups. Acylation to form amides, reaction with aldehydes or ketones to form Schiff bases, and conversion to sulfonamides are straightforward transformations that can introduce new pharmacophores and modify the compound's biological activity and physicochemical properties. nih.gov
C-H Functionalization: Recent advances in C-H activation and functionalization offer a powerful tool for modifying the benzo[d]isothiazole core at other positions. arkat-usa.orgmdpi.comchemrxiv.orgresearchgate.net While the iodine atom directs cross-coupling reactions, C-H functionalization could be used to introduce substituents at the C4, C6, or C7 positions, providing access to derivatives that are not readily available through classical methods.
Synthesis of Fused Systems: The benzo[d]isothiazole-3-amine core can serve as a precursor for building more complex, fused heterocyclic systems. For example, reaction with appropriate precursors could lead to the formation of isothiazolo[5,4-b]pyridin-3(2H)-one or benzo mdpi.comnih.govthiazolo[2,3-c] arkat-usa.orgmdpi.commdpi.comtriazole structures, which have shown interesting biological activities. arkat-usa.orgnih.gov
| Reaction Type | Reagents/Catalysts | Potential New Substituent at C5 |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Substituted amino groups |
| Amide Formation (at 3-NH₂) | Acyl chlorides, anhydrides | Amides |
| Schiff Base Formation (at 3-NH₂) | Aldehydes, ketones | Imines |
Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
To accelerate the discovery and development of new this compound derivatives, future research will need to integrate advanced chemical technologies.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, better process control, improved scalability, and often higher yields. researchgate.net The synthesis of related benzothiazole (B30560) heterocycles has been successfully adapted to flow reactors, including electrochemical methods that avoid bulk reagents. nih.gov Future work could focus on developing a multi-step continuous flow process for the synthesis and subsequent derivatization of this compound. This would enable the rapid and efficient production of a library of analogues for biological screening.
Machine Learning in Synthesis: The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. ethz.chmdpi.comresearchgate.net ML models can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.gov For this compound, ML algorithms could be employed to:
Predict the bioactivity of virtual derivatives, helping to prioritize which compounds to synthesize.
Optimize the conditions for cross-coupling and other functionalization reactions to maximize yields and minimize byproducts.
Develop de novo design algorithms to generate novel molecular structures based on the benzo[d]isothiazole scaffold with desired properties. ethz.ch
Expanding the Scope of Biological Applications in Chemical Biology
The benzo[d]isothiazole scaffold is present in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties. mdpi.compcbiochemres.com Derivatives of benzo[d]isothiazole have shown marked cytotoxicity against various cancer cell lines, including leukemia. nih.gov Furthermore, specific derivatives have been identified as potent inhibitors of enzymes such as phosphomannose isomerase (PMI) and have been investigated as potential anticancer agents targeting the HER enzyme. mdpi.comnih.gov
Future research should aim to expand on these findings by:
Systematic Screening: A library of novel derivatives synthesized using the methods described in section 8.1 should be subjected to broad biological screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes and receptors.
Target Identification and Validation: For the most active compounds, studies should be undertaken to identify their specific molecular targets. This can be achieved through techniques such as thermal shift assays, affinity chromatography, and computational docking studies.
Exploring New Therapeutic Areas: Based on the structure-activity relationships (SAR) established, derivatives could be designed to target other diseases. For example, the scaffold's ability to interact with enzymes could be harnessed to develop inhibitors for kinases, proteases, or other enzyme classes implicated in various pathologies.
| Potential Biological Target Class | Example | Rationale for Exploration |
| Kinases | Human Epidermal growth factor Receptor (HER) | Derivatives have shown potential as HER inhibitors for cancer therapy. nih.gov |
| Isomerases | Phosphomannose Isomerase (PMI) | Known target for some benzo[d]isothiazol-3(2H)-one derivatives. mdpi.com |
| Proteases | Various | A common target class for heterocyclic compounds in drug discovery. |
| DNA Intercalation/Binding | - | Some derivatives have been studied for their interaction with DNA. nih.gov |
| Parasitic Enzymes | Various | Thiazole derivatives have shown antiparasitic activity. |
Development of Targeted Chemical Probes and Tools
Beyond direct therapeutic applications, this compound and its derivatives are promising candidates for the development of chemical probes and tools to investigate biological processes.
Photodynamic Therapy (PDT) Agents: PDT is a minimally invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. frontiersin.orgnih.gov The presence of a heavy atom like iodine in a molecule can enhance the generation of singlet oxygen (a key ROS) upon photoirradiation, a phenomenon known as the "heavy-atom effect." This makes this compound an attractive starting point for designing novel photosensitizers for PDT. mdpi.com Future work would involve synthesizing derivatives with optimized photophysical properties, such as strong absorption in the therapeutic window (600–900 nm).
Fluorescent Probes and Imaging Agents: While the parent compound is not inherently fluorescent, the 3-amino group provides a convenient attachment point for conjugating fluorophores. Alternatively, derivatization of the core structure itself can sometimes lead to fluorescent compounds. nih.gov These fluorescently labeled benzo[d]isothiazoles could be used as probes to visualize specific cellular structures or to track the distribution of the molecule within cells and tissues. By attaching a targeting moiety, these probes could be directed to specific proteins or cell types, enabling their use in fluorescence microscopy and in vivo imaging.
Affinity-Based Probes: By incorporating a photoreactive group or a clickable handle (e.g., an alkyne or azide) into a derivative of this compound that shows high affinity for a specific biological target, affinity-based probes can be created. These tools are invaluable for target identification and validation, allowing researchers to covalently label and subsequently identify the binding partners of a bioactive compound within a complex biological sample.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Iodobenzo[d]isothiazol-3-amine, and how can purity be validated?
- Methodology :
- Step 1 : Start with benzo[d]isothiazol-3-amine as the core scaffold. Introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) in dichloromethane at 0–5°C .
- Step 2 : Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of ICl) to minimize di-iodination byproducts.
- Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Characterize via (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons) and LC-MS (m/z calculated for CHINS: 291.93) .
Q. How should researchers handle stability and solubility challenges with this compound?
- Stability : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the iodobenzene moiety. Avoid prolonged exposure to moisture .
- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution. For aqueous buffers, use sonication with 10% DMSO as a cosolvent. Solubility data should be cross-validated using UV-Vis spectroscopy (λ max ~270 nm) .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (see analogous isoxazol-3-amine safety data). Avoid inhalation; work in a fume hood. No flash point data exists, but treat as combustible .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?
- Approach :
- Factor Analysis : Use factorial design (e.g., 2 design) to isolate variables like solvent polarity, temperature, and catalyst presence .
- Cross-Validation : Compare DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) with experimental kinetics. For example, iodine’s electron-withdrawing effect may alter nucleophilic substitution pathways .
Q. What advanced techniques characterize its interactions with biological targets?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips. Measure K at varying compound concentrations (1 nM–100 µM).
- Molecular Dynamics (MD) : Simulate binding modes using GROMACS. Focus on halogen bonding between iodine and protein backbone carbonyls .
Q. How can scale-up challenges (e.g., low yield in iodination) be addressed for industrial research?
- Process Optimization :
- Membrane Separation : Use nanofiltration (MWCO 500 Da) to remove unreacted starting materials and recover catalysts .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during iodination (residence time: 30 min, 50°C) .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
- Conceptual Basis :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict electrophilic attack sites.
- Hammett Constants : Correlate substituent effects (e.g., iodine’s σ = +0.18) with reaction rates in SNAr mechanisms .
Methodological Tables
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Synthesis Yield | 65–78% (optimized via DoE) | |
| Chromatography | Silica gel (hexane/EtOAc 7:3), R = 0.4 | |
| Thermal Stability | Decomposes at >200°C (TGA analysis) |
Key Considerations for Academic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
